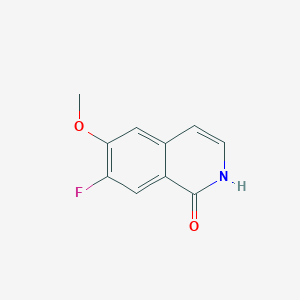

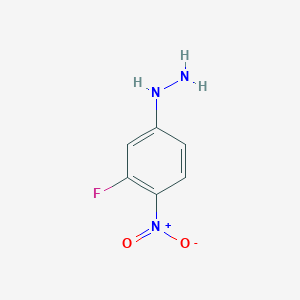

1-(1,3,4-噻二唑-2-基)哌嗪

描述

The compound 1-(1,3,4-Thiadiazol-2-yl)piperazine is a versatile chemical scaffold that has been extensively studied due to its potential biological activities. Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi, as well as antileishmanial and antibacterial activities . The presence of the 1,3,4-thiadiazole moiety in conjunction with the piperazine ring is a common structural feature in these studies, which

科学研究应用

合成和生物活性

已合成并评估了1-(1,3,4-噻二唑-2-基)哌嗪及其衍生物的各种生物活性。例如,含有哌嗪的新型1,3,4-噻二唑酰胺化合物表现出对植物病原体的抑制作用,并对烟草花叶病毒具有一定的抗病毒活性 (Xia, 2015)。同样,衍生物显示出对枯草杆菌和大肠杆菌的中等抗菌活性 (Deshmukh et al., 2017)。

抗微生物特性

多项研究集中在1-(1,3,4-噻二唑-2-基)哌嗪衍生物的抗微生物特性上。含有这种基团的化合物据报道显示出显著的抗菌活性,特别是对革兰氏阴性菌株如大肠杆菌 (Omar et al., 2022)。此外,合成并筛选这些化合物的抗微生物活性已导致潜在的烯酰-ACP还原酶抑制剂的发现,这可能在应对抗生素耐药性方面发挥作用。

抗癌和抗利什曼原虫活性

该化合物及其衍生物也被探索其潜在的抗癌和抗利什曼原虫活性。例如,某些1,3,4-噻二唑衍生物表现出强烈的李氏锥虫活性,在某些情况下优于标准治疗 (Foroumadi et al., 2005)。此外,已合成并评估这些衍生物的体内抗抽搐活性,显示出作为治疗剂的潜力 (Harish et al., 2014)。

表面和物理化学特性

报道了基于噻二唑的新型支架的合成及其对微生物活性的评估。这些研究不仅提供了有关生物应用的见解,还探讨了合成化合物的表面和物理化学特性,包括生物降解性 (Abdelmajeid et al., 2017)。

未来方向

属性

IUPAC Name |

2-piperazin-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAQTZHPPPUQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603925 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3,4-Thiadiazol-2-YL)piperazine | |

CAS RN |

72396-58-8 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)